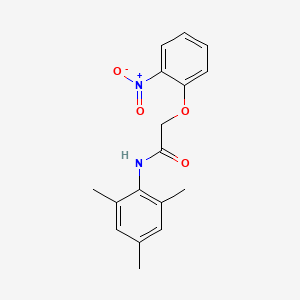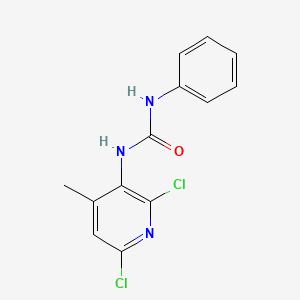
7-Diethylamino-4-methyl-3-morpholin-4-ylmethyl-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Diethylamino-4-methyl-3-morpholin-4-ylmethyl-chromen-2-one is an organic compound known for its unique chemical properties and applications. It is a derivative of coumarin, a class of compounds widely recognized for their fluorescent properties. This compound is often used in various scientific research fields due to its ability to emit light when exposed to certain wavelengths.
Preparation Methods
The synthesis of 7-Diethylamino-4-methyl-3-morpholin-4-ylmethyl-chromen-2-one involves several steps. One common synthetic route includes the following steps:
Substitution Reaction: The starting material, typically a substituted benzene, undergoes a substitution reaction to introduce the diethylamino group.
Cyclization: The substituted benzene is then cyclized to form the coumarin core structure.
Morpholine Addition: The morpholine group is introduced through a nucleophilic substitution reaction, resulting in the final product.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis. These methods may include the use of catalysts and specific reaction conditions to increase yield and purity.
Chemical Reactions Analysis
7-Diethylamino-4-methyl-3-morpholin-4-ylmethyl-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine group can be replaced with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts to facilitate the reactions. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
7-Diethylamino-4-methyl-3-morpholin-4-ylmethyl-chromen-2-one has a wide range of scientific research applications:
Chemistry: It is used as a fluorescent probe in various chemical analyses and assays due to its strong fluorescence properties.
Biology: The compound is employed in biological imaging and fluorescence microscopy to visualize cellular structures and processes.
Medicine: It is investigated for potential use in diagnostic imaging and as a therapeutic agent in certain medical conditions.
Industry: The compound is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 7-Diethylamino-4-methyl-3-morpholin-4-ylmethyl-chromen-2-one primarily involves its interaction with light. When exposed to specific wavelengths, the compound absorbs energy and emits light, a property known as fluorescence. This makes it useful in various imaging and diagnostic applications. The molecular targets and pathways involved in its action depend on the specific application and context in which it is used.
Comparison with Similar Compounds
Similar compounds to 7-Diethylamino-4-methyl-3-morpholin-4-ylmethyl-chromen-2-one include other coumarin derivatives such as:
7-Diethylamino-4-methylcoumarin: Known for its strong fluorescence and used in similar applications.
4-Methyl-7-diethylamino coumarin: Another fluorescent compound with applications in imaging and diagnostics.
7-Diethylamino-4-hydroxycoumarin: Used in biological assays and imaging due to its fluorescence properties.
The uniqueness of this compound lies in its specific structural modifications, which enhance its fluorescence and make it suitable for a broader range of applications compared to its analogs.
Properties
IUPAC Name |
7-(diethylamino)-4-methyl-3-(morpholin-4-ylmethyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-4-21(5-2)15-6-7-16-14(3)17(19(22)24-18(16)12-15)13-20-8-10-23-11-9-20/h6-7,12H,4-5,8-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIHDFZWZMHZKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)CN3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B5505609.png)
![3-[(4aR*,7aS*)-4-{[methyl(phenyl)amino]carbonyl}-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]propanoic acid](/img/structure/B5505612.png)

![N-{2-[cyclopentyl(methyl)amino]ethyl}-3-isopropyl-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5505628.png)
![N-{[(2S,4S)-1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-fluoropyrrolidin-2-yl]methyl}-2-methoxyacetamide](/img/structure/B5505638.png)
![Methyl 4-[2-(2-nitrophenyl)sulfanylacetyl]oxybenzoate](/img/structure/B5505644.png)
![N-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5505648.png)
![4-{[(1R*,5R*)-3-(cyclobutylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}benzoic acid](/img/structure/B5505662.png)

![1-(4-chlorophenyl)-4-[(3,5-difluoro-2-pyridinyl)carbonyl]-5-methyl-2-piperazinone](/img/structure/B5505667.png)



![2-{4-[4-ethyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-4,6-dimethylpyrimidine](/img/structure/B5505692.png)
